molecular formula C7H16ClN3O2 B589449 tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride CAS No. 691898-38-1

tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride

Cat. No. B589449
M. Wt: 209.674
InChI Key: KSWWOLRLNZUAKS-UHFFFAOYSA-N
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Description

“tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride” is a chemical compound . It is also known as "tert-butyl N- (2-amino-2-iminoethyl)carbamate,hydrochloride" .


Molecular Structure Analysis

The molecular formula of “tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride” is C7H15N3O2 . The molecular weight is 173.21300 .


Physical And Chemical Properties Analysis

The density of “tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride” is 1.15±0.1 g/cm3 (20 ºC 760 Torr) . The boiling point and melting point are not available .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Tert-butyl (2-amino-2-iminoethyl)carbamate hydrochloride is a key intermediate in the synthesis of compounds with biological activity. For instance, it has been used in the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, an important intermediate in the production of biologically active compounds such as omisertinib (AZD9291), highlighting its role in the development of cancer therapies (Zhao et al., 2017).

Glycosylation and Carbohydrate Chemistry

This compound has been utilized in glycosylative transcarbamylation reactions, efficiently transforming tert-butyl carbamates to anomeric 2-deoxy-2-amino sugar carbamates in good to excellent yields. This method demonstrates the compound's utility in the synthesis of unnatural glycopeptide building blocks, contributing significantly to the field of carbohydrate chemistry and the development of glycoconjugates (Henry & Lineswala, 2007).

Photocatalysis in Organic Synthesis

The compound has been involved in photoredox-catalyzed reactions, particularly in the amination of o-hydroxyarylenaminones using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate. This work paves the way for synthesizing a range of 3-aminochromones under mild conditions, thereby expanding the applications of photocatalyzed protocols in organic synthesis (Wang et al., 2022).

Protection Strategies in Peptide Synthesis

In peptide synthesis, tert-butyl (2-amino-2-iminoethyl)carbamate hydrochloride plays a crucial role in protection strategies. For example, it has been used in a mild and efficient one-pot Curtius rearrangement for the synthesis of Boc-protected amines. This method is compatible with a variety of substrates, including malonate derivatives, offering a pathway to protected amino acids, which are pivotal in the synthesis of peptides and proteins (Lebel & Leogane, 2005).

Enzymatic Kinetic Resolution

The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a key intermediate to chiral organoselenanes and organotelluranes, exemplifies the compound's role in achieving high enantioselectivity in chemical syntheses. This process utilizes lipase-catalyzed transesterification, demonstrating the compound's application in producing optically pure enantiomers, crucial for the development of stereochemically complex pharmaceuticals (Piovan et al., 2011).

Safety And Hazards

The safety data sheet for “tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

tert-butyl N-(2-amino-2-iminoethyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2.ClH/c1-7(2,3)12-6(11)10-4-5(8)9;/h4H2,1-3H3,(H3,8,9)(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWWOLRLNZUAKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672572
Record name tert-Butyl (2-amino-2-iminoethyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride

CAS RN

691898-38-1
Record name tert-Butyl (2-amino-2-iminoethyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(carbamimidoylmethyl)carbamate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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